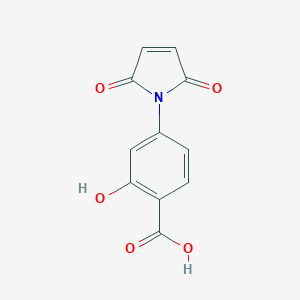

N-(4-Carboxi-3-hidroxifenil)maleimida

Descripción general

Descripción

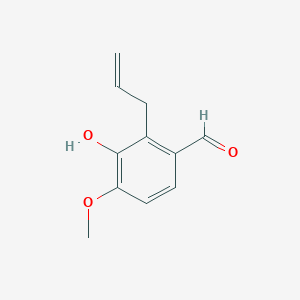

N-(4-Carboxy-3-hydroxyphenyl)maleimide (NCHPMA) is a hydrophilic, water-soluble, and biocompatible compound with a wide range of applications in scientific research and laboratory experiments. It is a versatile compound that can be used as a reagent for a variety of biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Investigación bioquímica

N-(4-Carboxi-3-hidroxifenil)maleimida: es ampliamente utilizada en la investigación bioquímica debido a su capacidad para actuar como un inhibidor irreversible de la isoenzima de la lactato deshidrogenasa (LDH) . Esta propiedad la hace valiosa para estudiar las vías metabólicas y la cinética enzimática.

Interacciones proteína-proteína

Este compuesto sirve como una sonda fluorescente que facilita la detección de proteínas y el estudio de las interacciones proteína-proteína . Puede unirse covalentemente a residuos de aminoácidos, lo que permite a los investigadores rastrear y analizar estas interacciones.

Interacciones ADN-proteína

De manera similar, This compound es fundamental para examinar las interacciones ADN-proteína, que son cruciales para comprender la regulación genética y los procesos de replicación .

Estructura y función de las proteínas

La capacidad de este compuesto para interactuar con las proteínas también se extiende a la exploración de la estructura y función de las proteínas. Puede ayudar a dilucidar la estructura tridimensional de las proteínas y sus sitios funcionales .

Etiquetado fluorescente

Como una sonda fluorescente, This compound se usa para etiquetar proteínas, enzimas y ácidos nucleicos, lo que facilita la visualización y cuantificación de estas biomoléculas .

Ciencia de los materiales

En la ciencia de los materiales, este compuesto se funcionaliza con varios grupos para crear polímeros con propiedades específicas. Por ejemplo, la funcionalización con grupos acriloilo y metacriloilo ha demostrado mejorar la estabilidad térmica .

Polímeros de alto rendimiento

Los termoestables derivados de la funcionalización de This compound con grupos propargilo y cianato exhiben valores de carbón más altos a altas temperaturas, lo que los hace adecuados para aplicaciones de alto rendimiento .

Mecanismo De Acción

Target of Action

N-(4-Carboxy-3-hydroxyphenyl)maleimide (NCHPMA) primarily targets proteins, enzymes, and nucleic acids . It serves as an irreversible inhibitor of the LDH isoenzyme . The LDH isoenzyme plays a crucial role in the conversion of lactate to pyruvate, a key step in the glycolysis pathway.

Mode of Action

NCHPMA actively engages with its target molecules by forming covalent bonds with the amino acid residues of the target molecule . This interaction is stabilized by hydrogen bonds and van der Waals forces . As a result, NCHPMA can function as a fluorescent probe, facilitating the detection of proteins, enzymes, and nucleic acids .

Result of Action

The molecular and cellular effects of NCHPMA’s action primarily involve the inhibition of the LDH isoenzyme and the subsequent impact on metabolic processes . Additionally, by binding to proteins, enzymes, and nucleic acids, NCHPMA can facilitate their detection .

Análisis Bioquímico

Biochemical Properties

N-(4-Carboxy-3-hydroxyphenyl)maleimide serves as an irreversible inhibitor of LDH isoenzyme . It interacts with proteins, enzymes, and nucleic acids through the formation of covalent bonds with the amino acid residues of the target molecule . This interaction is stabilized by hydrogen bonds and van der Waals forces .

Molecular Mechanism

N-(4-Carboxy-3-hydroxyphenyl)maleimide exerts its effects at the molecular level through binding interactions with biomolecules . It can inhibit or activate enzymes and cause changes in gene expression .

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-8-5-6(1-2-7(8)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSVFCGGVBWUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172820 | |

| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-43-0 | |

| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019232430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19232-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CARBOXY-3-HYDROXYPHENYL)MALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H822IOP4G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

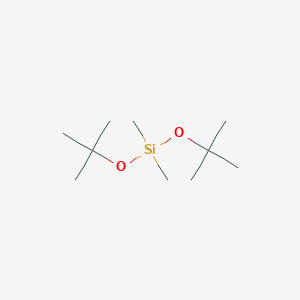

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes poly[N-(4-Carboxy-3-hydroxyphenyl)maleimide] interesting for researchers?

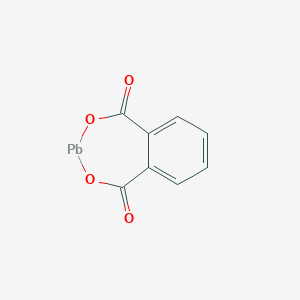

A1: This polymer functions as a bidentate ligand, meaning it can bind to a single metal ion using two donor atoms within its structure. [] This characteristic makes it particularly interesting for creating polychelates, which are polymers with metal ions integrated into their structure. [] These polychelates have potential applications in various fields due to the unique properties imparted by the incorporated metal ions.

Q2: What kind of metals can be incorporated into poly[N-(4-Carboxy-3-hydroxyphenyl)maleimide]?

A2: Research has shown that this polymer can effectively chelate with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). [] Interestingly, it can also bind to the uranyl ion, UO2(II). [] This versatility in binding different metal ions opens up possibilities for tailoring the properties of the resulting polychelates for specific applications.

Q3: What are the general characteristics of the polychelates formed with this polymer?

A3: The polychelates formed are typically intensely colored solids, indicating the influence of the incorporated metal ions on their electronic structure. [] Furthermore, these polychelates exhibit stability and are insoluble in common organic solvents. [] This insolubility can be advantageous for applications where the material needs to withstand exposure to organic solvents without degrading or dissolving.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)